

# BAY-1436032: A Pan-Inhibitor with High Selectivity for Mutant IDH1

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | BAY-1436032 |           |  |  |
| Cat. No.:            | B15617696   | Get Quote |  |  |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**BAY-1436032** is an orally available, potent, and highly selective pan-inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3][4][5] This small molecule has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of various cancers harboring IDH1 mutations, including acute myeloid leukemia (AML), glioma, chondrosarcoma, and intrahepatic cholangiocarcinoma.[3][6][7] Its mechanism of action centers on the specific inhibition of the neomorphic activity of mutant IDH1, leading to a reduction in the oncometabolite D-2-hydroxyglutarate (2-HG) and subsequent induction of cellular differentiation.[1][3][6]

## **Core Mechanism of Action**

Mutations in the active site of IDH1, most commonly at the R132 residue, confer a new enzymatic function: the NADPH-dependent reduction of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to 2-HG.[3][8] This accumulation of 2-HG competitively inhibits  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote tumorigenesis.[3][8][9] **BAY-1436032** selectively binds to and inhibits these mutant IDH1 enzymes, thereby blocking the production of 2-HG.[1][3] This restores normal cellular processes, leading to the differentiation of tumor cells and a reduction in leukemic blast counts in AML models.[6]

## **Quantitative Selectivity Profile**



**BAY-1436032** exhibits potent, double-digit nanomolar inhibition of various IDH1 R132 mutants while displaying significantly lower activity against wild-type IDH1 and IDH2 enzymes. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

| Target                                   | IC50 (nM) | Assay Type                | Reference |
|------------------------------------------|-----------|---------------------------|-----------|
| Mutant IDH1                              |           |                           |           |
| IDH1 R132H                               | 15        | Cell-free enzymatic assay | [5]       |
| IDH1 R132C                               | 15        | Cell-free enzymatic assay | [5]       |
| IDH1 R132H<br>(intracellular 2-HG)       | 60        | Mouse hematopoietic cells | [2]       |
| IDH1 R132C<br>(intracellular 2-HG)       | 45        | Mouse hematopoietic cells | [2]       |
| IDH1 mutant AML cells (colony formation) | 100       | Primary human AML cells   | [9]       |
| Wild-Type IDH/IDH2                       |           |                           |           |
| Wild-Type IDH1                           | 20,000    | Cell-free enzymatic assay | [5]       |
| Wild-Type IDH2                           | >100,000  | Cell-free enzymatic assay | [5]       |
| IDH2 R140Q<br>(intracellular 2-HG)       | >10,000   | Mouse hematopoietic cells | [2]       |
| IDH2 R172K<br>(intracellular 2-HG)       | >10,000   | Mouse hematopoietic cells | [2]       |



## Visualizing the Mechanism and Experimental Workflow

To better understand the function and evaluation of **BAY-1436032**, the following diagrams illustrate its mechanism of action and a typical experimental workflow for assessing its efficacy.



Click to download full resolution via product page

Caption: Mechanism of action of BAY-1436032 in mutant IDH1 cancer cells.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia | Haematologica [haematologica.org]
- To cite this document: BenchChem. [BAY-1436032: A Pan-Inhibitor with High Selectivity for Mutant IDH1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617696#bay-1436032-selectivity-for-mutant-idh1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com